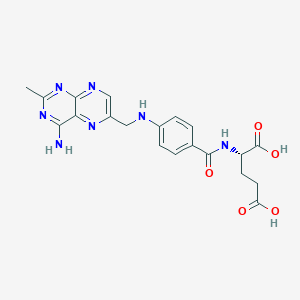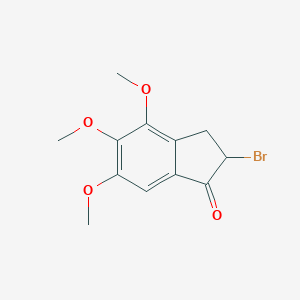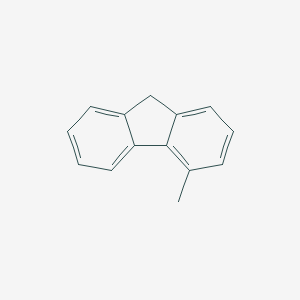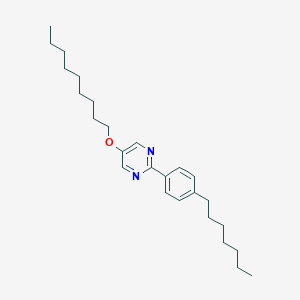
S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine, also known as CPX-1, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine works by inhibiting the activity of GGT, which is involved in the metabolism of glutathione (GSH), a major antioxidant in the body. By inhibiting GGT, S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine increases the levels of GSH in cells, which in turn reduces oxidative stress and protects cells from damage. S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is another mechanism by which it may be effective in cancer treatment.
Biochemical and Physiological Effects:
S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. These include increased levels of GSH, reduced oxidative stress, and decreased tumor growth in cancer models. S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine in lab experiments is its specificity for GGT, which allows for targeted inhibition of this enzyme without affecting other cellular processes. However, S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine's relatively recent discovery means that there is still much to be learned about its properties and potential side effects. Additionally, the complex synthesis method and high cost of production may limit its use in some lab settings.
Direcciones Futuras
There are many potential future directions for research on S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to determine the optimal dosage and administration of S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine for different therapeutic applications. Other future directions may include investigating the potential of S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine in combination with other drugs or therapies, as well as exploring its effects on other cellular processes beyond GGT inhibition. Overall, S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine shows great promise as a novel therapeutic agent with potential applications in cancer treatment and neurodegenerative diseases.
Métodos De Síntesis
S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine is synthesized using a multi-step process that involves the reaction of L-cysteine with 2,5-dioxopyrrolidin-1-yl-methanol, followed by the addition of 2,5-dioxopyrrolidin-1-yl acetic acid. The final product is obtained by purification through chromatography.
Aplicaciones Científicas De Investigación
S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine has been shown to have potential therapeutic applications in various fields of medicine, including cancer treatment and neurodegenerative diseases. Its ability to inhibit the activity of the enzyme γ-glutamyl transpeptidase (GGT) has been of particular interest in cancer research, as GGT is overexpressed in many types of cancer cells and is involved in tumor progression and drug resistance. S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propiedades
Número CAS |
124505-88-0 |
|---|---|
Nombre del producto |
S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine |
Fórmula molecular |
C13H15N3O7S |
Peso molecular |
357.34 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[1-[(2,5-dioxopyrrol-1-yl)methoxymethyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C13H15N3O7S/c14-7(13(21)22)4-24-8-3-11(19)16(12(8)20)6-23-5-15-9(17)1-2-10(15)18/h1-2,7-8H,3-6,14H2,(H,21,22)/t7-,8?/m0/s1 |
Clave InChI |
MLTCQJFYIWQLJL-JAMMHHFISA-N |
SMILES isomérico |
C1C(C(=O)N(C1=O)COCN2C(=O)C=CC2=O)SC[C@@H](C(=O)O)N |
SMILES |
C1C(C(=O)N(C1=O)COCN2C(=O)C=CC2=O)SCC(C(=O)O)N |
SMILES canónico |
C1C(C(=O)N(C1=O)COCN2C(=O)C=CC2=O)SCC(C(=O)O)N |
Sinónimos |
Cys-Mal S-(bismaleimidoethyl ether)cysteine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



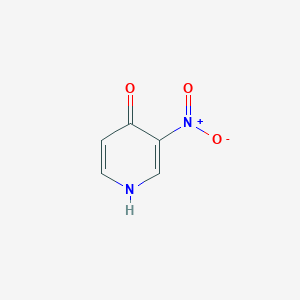
![2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B47279.png)
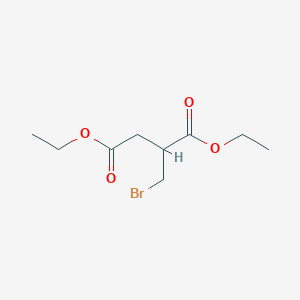
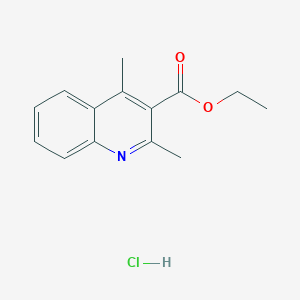
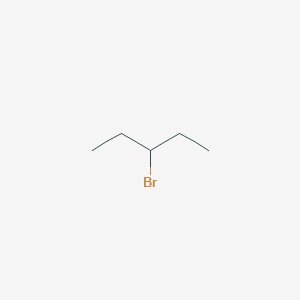
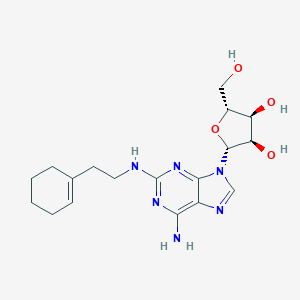
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol](/img/structure/B47291.png)

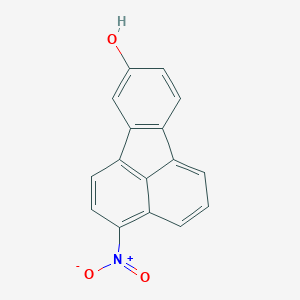
![Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester](/img/structure/B47297.png)
